3-Bromo-5,6-dimethoxypicolinonitrile 3-Bromo-5,6-dimethoxypicolinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14445392
InChI: InChI=1S/C8H7BrN2O2/c1-12-7-3-5(9)6(4-10)11-8(7)13-2/h3H,1-2H3
SMILES:
Molecular Formula: C8H7BrN2O2
Molecular Weight: 243.06 g/mol

3-Bromo-5,6-dimethoxypicolinonitrile

CAS No.:

Cat. No.: VC14445392

Molecular Formula: C8H7BrN2O2

Molecular Weight: 243.06 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5,6-dimethoxypicolinonitrile -

Specification

Molecular Formula C8H7BrN2O2
Molecular Weight 243.06 g/mol
IUPAC Name 3-bromo-5,6-dimethoxypyridine-2-carbonitrile
Standard InChI InChI=1S/C8H7BrN2O2/c1-12-7-3-5(9)6(4-10)11-8(7)13-2/h3H,1-2H3
Standard InChI Key ONVFWHDVKGWYNO-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(N=C1OC)C#N)Br

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The systematic IUPAC name 3-bromo-5,6-dimethoxypicolinonitrile implies the following structural features:

  • A pyridine core (six-membered aromatic ring with one nitrogen atom)

  • A bromine substituent at position 3

  • Methoxy (-OCH₃) groups at positions 5 and 6

  • A nitrile (-C≡N) group at position 2

This arrangement places electron-withdrawing groups (bromine, nitrile) and electron-donating methoxy groups in proximal positions, creating a polarized electronic environment that could influence reactivity and intermolecular interactions .

Comparative Analysis with Analogous Compounds

The search results highlight structurally related bromopyridines:

  • 3-Bromo-5,6-dimethyl-2(1H)-pyridinone (PubChem CID 50944339): Features methyl groups instead of methoxy and a ketone oxygen at position 2 .

  • 3-Bromo-5-methoxypyridine: Demonstrates regioselective substitution patterns achievable via nucleophilic aromatic substitution .

  • 3-Bromo-5,6-dimethylpyridine-2-carboxylic acid: Illustrates the impact of carboxylate groups on solubility and biological activity.

A hypothetical comparison of key properties is presented in Table 1.

Table 1: Theoretical Properties of 3-Bromo-5,6-Dimethoxypicolinonitrile vs. Analogues

Property3-Bromo-5,6-Dimethoxypicolinonitrile3-Bromo-5,6-Dimethyl-2(1H)-pyridinone 3-Bromo-5-methoxypyridine
Molecular FormulaC₈H₆BrN₂O₂C₇H₈BrNOC₆H₆BrNO
Molecular Weight (g/mol)257.05202.05188.02
Predicted logP1.2–1.51.81.6
Key Functional Groups-CN, -OCH₃, Br-C=O, -CH₃, Br-OCH₃, Br

Synthetic Methodologies

Retrosynthetic Considerations

The synthesis of 3-bromo-5,6-dimethoxypicolinonitrile could follow strategies used for analogous brominated pyridines:

  • Nucleophilic Aromatic Substitution: As demonstrated in the synthesis of 3-bromo-5-methoxypyridine , methoxy groups could be introduced via reaction of a dihalopyridine with sodium methoxide.

  • Cyanide Introduction: Nitrile groups are often installed via Rosenmund-von Braun reaction (CuCN with aryl halides) or palladium-catalyzed cyanation.

Hypothetical Reaction Pathway

A proposed synthesis route (Figure 1) adapts methods from the search results:

  • Starting Material: 3,5,6-Tribromopicolinonitrile

  • Methoxylation:

    • Step 1: Selective substitution of bromine at positions 5 and 6 using NaOCH₃ in DMF at 60–90°C .

    • Step 2: Purification via silica gel chromatography (5–10% ethyl acetate/hexane).

  • Characterization:

    • ¹H NMR: Expected signals for methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 7.3–8.3 ppm) .

    • MS: Molecular ion peak at m/z 257.05 [M+H]⁺.

Physicochemical Properties and Reactivity

Electronic Effects

The electron-withdrawing nitrile and bromine groups would deactivate the pyridine ring toward electrophilic substitution, while methoxy groups at positions 5 and 6 could direct incoming electrophiles to the 4-position via resonance effects. This electronic profile suggests potential for:

  • Suzuki-Miyaura couplings at position 4 (if bromine is retained)

  • Nucleophilic displacement of bromine under harsh conditions

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in water (<1 mg/mL) due to the nitrile and bromine groups, with better solubility in polar aprotic solvents (DMF, DMSO).

  • Stability: Likely sensitive to strong acids/bases, which could hydrolyze the nitrile to a carboxylic acid or demethylate the methoxy groups .

Challenges and Future Directions

Knowledge Gaps

  • No experimental data on the compound’s synthesis, characterization, or biological activity were identified in the provided sources.

  • Stability under physiological conditions and toxicity profiles remain unknown.

Research Opportunities

  • Synthesis Optimization: Adapt methods from and to develop a scalable route.

  • Computational Studies: DFT calculations to predict reactivity and interaction with biological targets.

  • Biological Screening: Evaluate antimicrobial, anticancer, or anti-inflammatory activity in vitro.

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